2-Iodomethyl-pyrrolidine hydrochloride
Description
Contextual Significance of Halogenated Pyrrolidine (B122466) Derivatives in Contemporary Chemical Synthesis
Halogenated organic compounds, particularly those containing iodine, are of paramount importance in modern synthetic chemistry. The carbon-iodine bond, being relatively weak, renders iodinated molecules susceptible to a variety of chemical transformations. This inherent reactivity makes them prized intermediates for constructing intricate molecular frameworks. In the realm of pyrrolidine chemistry, the incorporation of an iodine atom, as seen in 2-iodomethyl-pyrrolidine hydrochloride, provides a reactive center for nucleophilic substitution and metal-catalyzed cross-coupling reactions. This strategic functionalization allows chemists to readily introduce the pyrrolidine motif into larger, more complex structures, a common strategy in the development of new therapeutic agents and functional materials. The pyrrolidine scaffold itself is a well-established "privileged structure" in medicinal chemistry, frequently appearing in drugs targeting a wide range of diseases. nih.govmdpi.comfrontiersin.orgresearchgate.net
Academic Relevance of this compound as a Fundamental Synthetic Intermediate
This compound serves as a valuable building block for synthetic chemists. Its structure features a chiral pyrrolidine ring, which can be crucial for biological activity, and a highly reactive iodomethyl group. The hydrochloride salt form of the compound enhances its stability and simplifies its handling in the laboratory.
The primary academic relevance of this compound lies in its utility as an electrophilic agent. The iodine atom is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. This allows for the straightforward attachment of the pyrrolidin-2-ylmethyl fragment to other molecules. While specific, in-depth studies focusing exclusively on this compound are not extensively documented in mainstream literature, its value can be extrapolated from the numerous applications of similarly structured halogenated heterocycles in synthetic and medicinal chemistry. nih.govresearchgate.net
Interactive Data Table: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₁ClIN |
| Molecular Weight | 246.96 g/mol |
| Appearance | White to off-white solid (typical) |
| Purity | ≥97% |
| CAS Number | Not assigned |
Note: Some physical properties like melting and boiling points are not consistently reported in available literature.
Delineation of Key Research Avenues in the Chemical Sciences Pertaining to this compound
The unique structural attributes of this compound open up several promising avenues for chemical research:
Synthesis of Novel Pharmaceutical Analogs: A significant area of investigation involves utilizing this compound as a starting material for the synthesis of new drug candidates. The pyrrolidine nucleus is present in a multitude of FDA-approved medications. researchgate.net By reacting this compound with various nucleophilic scaffolds, researchers can generate libraries of novel compounds for screening against a wide range of biological targets, including enzymes and receptors.
Development of Chiral Ligands for Asymmetric Catalysis: The inherent chirality of this compound makes it an attractive precursor for the development of new chiral ligands. These ligands can be complexed with transition metals to create catalysts for asymmetric reactions, which are crucial for producing enantiomerically pure pharmaceuticals.
Exploration of Novel Reaction Methodologies: The reactivity of the iodomethyl group can be harnessed to explore and develop novel synthetic transformations. This includes its potential use in multicomponent reactions, radical-mediated processes, and innovative coupling strategies, thereby expanding the synthetic chemist's toolkit.
Creation of Functional Materials: The pyrrolidine unit can be incorporated into polymers and other materials to impart specific properties. Research in this area could involve using this compound to synthesize monomers that can be polymerized to create materials with unique optical, electronic, or self-assembly characteristics.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(iodomethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10IN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQVJLXTSOKSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CI.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Iodomethyl Pyrrolidine Hydrochloride and Its Stereoisomers
Stereoselective Synthesis from Chiral Precursors
The most direct and common approach to enantiomerically pure 2-iodomethyl-pyrrolidine hydrochloride involves the use of readily available chiral starting materials. L-Proline and its derivatives are the most prominent precursors due to their natural abundance and high optical purity.
Derivatization of Enantiopure Prolinol Scaffolds
A robust and widely employed strategy for the synthesis of (S)-2-iodomethyl-pyrrolidine hydrochloride commences with the corresponding enantiopure prolinol. L-Prolinol, which is easily obtained by the reduction of L-proline with reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄), serves as a key chiral building block. nih.gov
The synthesis typically involves a three-step sequence:
N-Protection: The secondary amine of prolinol is first protected to prevent side reactions in the subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions. The protection is typically achieved by reacting (S)-prolinol with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base.
Conversion of the Hydroxymethyl Group to Iodomethyl: The primary hydroxyl group of the N-protected prolinol is then converted to an iodomethyl group. This transformation is a crucial functional group interconversion. Several methods can be employed for this step, with the Appel and Mitsunobu reactions being prominent examples.
Appel Reaction: This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a halogen source, such as iodine or carbon tetraiodide (CI₄), to convert an alcohol to an alkyl iodide. wikipedia.orgorganic-chemistry.org The reaction proceeds with an inversion of configuration at the chiral center if it were directly involved, but in the case of a primary alcohol like N-Boc-prolinol, it provides a direct conversion to the iodide.
Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including iodides, with inversion of stereochemistry at the alcohol carbon. wikipedia.orgorganic-chemistry.org For the synthesis of 2-iodomethyl-pyrrolidine from prolinol, where the stereocenter is not the carbinol carbon, this reaction offers a mild alternative to the Appel reaction. It typically involves triphenylphosphine, an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a source of iodide, such as methyl iodide or sodium iodide.
Deprotection and Hydrochloride Salt Formation: The final step involves the removal of the N-protecting group and the formation of the hydrochloride salt. For the N-Boc group, this is readily achieved by treatment with a strong acid, such as hydrochloric acid (HCl) in an organic solvent like dioxane, methanol, or diethyl ether. reddit.comresearchgate.net This one-step procedure simultaneously cleaves the Boc group and furnishes the desired 2-iodomethyl-pyrrolidine as its hydrochloride salt, which is often a stable, crystalline solid that can be easily purified. google.com
A representative synthetic scheme is shown below:
Scheme 1: Synthesis of (S)-2-Iodomethyl-pyrrolidine hydrochloride from (S)-Prolinol

| Step | Reaction | Key Reagents | Typical Yield |
| 1 | N-Boc Protection | (Boc)₂O, Base | High |
| 2 | Iodination (Appel) | PPh₃, I₂ | Good to High |
| 3 | Deprotection/Salt Formation | HCl in Dioxane | High |
Application of Chiral Auxiliaries and Asymmetric Catalysis in Formation
While the use of enantiopure starting materials is the most common route, the application of chiral auxiliaries and asymmetric catalysis represents a more advanced and flexible approach to constructing chiral 2-substituted pyrrolidines. orgsyn.org These methods often involve the creation of the stereocenter at the 2-position of the pyrrolidine (B122466) ring with high enantioselectivity.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. For the synthesis of 2-substituted pyrrolidines, chiral auxiliaries derived from amino acids or other natural products can be employed to control the stereochemical outcome of alkylation or addition reactions to an iminium ion intermediate. orgsyn.org
Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of pyrrolidine derivatives. Chiral amines, often derived from proline itself, can catalyze the enantioselective functionalization of aldehydes and ketones, which can then be converted into the desired 2-substituted pyrrolidines.
While specific examples leading directly to 2-iodomethyl-pyrrolidine are not abundant in the literature, these methodologies provide a conceptual framework for the asymmetric synthesis of its precursors. For instance, an asymmetrically synthesized 2-hydroxymethyl-pyrrolidine could then be subjected to the iodination procedures described in section 2.1.1.
Enantioconvergent and Diastereoselective Routes to Iodomethyl Pyrrolidines
Enantioconvergent synthesis aims to produce a single enantiomer of a product from a racemic starting material, ideally with a theoretical yield of 100%. Diastereoselective reactions, on the other hand, control the formation of one diastereomer over others.
In the context of 2-iodomethyl-pyrrolidine synthesis, a diastereoselective approach could involve the reaction of a chiral N-acyliminium ion with a nucleophile. The inherent chirality of the nitrogen substituent can direct the approach of the nucleophile to one face of the iminium ion, leading to the formation of a single diastereomer.
While specific diastereoselective routes to 2-iodomethyl-pyrrolidines are not extensively documented, the general principles of diastereoselective synthesis of 2-substituted pyrrolidines are well-established and could be adapted for this purpose.
Modern Approaches in Iodomethyl Pyrrolidine Synthesis
Beyond the classical derivatization of chiral precursors, modern synthetic methods offer alternative strategies for the construction of the pyrrolidine ring and the introduction of the iodomethyl moiety.
Intramolecular Cyclization Reactions for Pyrrolidine Ring Formation
Intramolecular cyclization reactions are a powerful tool for the construction of cyclic compounds, including pyrrolidines. These reactions can be designed to proceed with a high degree of stereocontrol. For the synthesis of 2-substituted pyrrolidines, this could involve the cyclization of an acyclic precursor containing a nitrogen nucleophile and an electrophilic carbon at the appropriate positions.
For instance, the intramolecular cyclization of an amino-epoxide or a similar substrate could lead to the formation of a 2-hydroxymethyl-pyrrolidine, which can then be converted to the iodomethyl derivative. The stereochemistry of the final product would be determined by the stereochemistry of the starting acyclic precursor.
Directed Functional Group Interconversions Leading to the Iodomethyl Moiety
The development of new reagents and methodologies for functional group interconversions provides alternative routes to the iodomethyl group on a pre-existing pyrrolidine scaffold. As mentioned in section 2.1.1, the conversion of a hydroxyl group to an iodide is a key transformation.
Recent advances in this area include the development of milder and more selective iodinating agents. For example, the use of polymer-supported triphenylphosphine in the Appel reaction can simplify the purification process by allowing for the easy removal of the phosphine (B1218219) oxide byproduct.
Furthermore, other functional groups at the 2-position of the pyrrolidine ring, such as an aldehyde or a carboxylic acid, could potentially be converted to the iodomethyl group through a series of well-established transformations.
| Precursor Functional Group | Transformation |
| 2-Hydroxymethyl | Appel or Mitsunobu Reaction |
| 2-Carboxylic Acid | Reduction to alcohol, then iodination |
| 2-Aldehyde | Reduction to alcohol, then iodination |
Integration within Multi-component Reaction Strategies for Complex Pyrrolidine Architectures
Multi-component reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, allowing for the construction of complex molecules in a single, convergent step. nih.govresearchgate.net The integration of synthons equivalent to 2-iodomethyl-pyrrolidine or its precursors into MCRs opens avenues to rapidly assemble diverse and complex pyrrolidine-based architectures. These reactions are prized for their high atom and step economy, minimizing waste compared to traditional multi-step syntheses. researchgate.net
A notable strategy involves the [3+2] cycloaddition of azomethine ylides, which can be generated in situ from the reaction of aldehydes and amino esters. tandfonline.com These ylides can then react with various dipolarophiles to yield highly substituted pyrrolidines. For instance, a one-pot MCR between an aldehyde, an amino acid ester, and a chalcone, initiated by iodine, can produce polysubstituted pyrrolidine-2-carboxylates. tandfonline.com This approach highlights how a C2-substituted pyrrolidine framework can be constructed efficiently.
Another powerful MCR approach is the titanium tetrachloride (TiCl₄)-catalyzed reaction between optically active phenyldihydrofuran, an N-tosyl imino ester, and a nucleophile like allyltrimethylsilane. nih.gov This method allows for the diastereoselective synthesis of highly functionalized pyrrolidines, constructing up to three contiguous stereocenters in one operation. nih.gov Initially, this reaction can yield a tetrahydrofuran (B95107) derivative, which can then undergo a Lewis acid-catalyzed intramolecular rearrangement to form the pyrrolidine ring. nih.gov The conditions can be optimized to favor the direct formation of the pyrrolidine scaffold. nih.gov
The following table summarizes representative MCRs for the synthesis of complex pyrrolidine structures.
| Reaction Type | Components | Catalyst/Conditions | Product Type | Key Features | Ref |
| [3+2] Cycloaddition | Aldehyde, Amino acid ester, Chalcone | I₂, K₂CO₃ | Polysubstituted pyrrolidine-2-carboxylates | One-pot synthesis, builds complex scaffold | tandfonline.com |
| [3+2] Cycloaddition | Isatin, Sarcosine, Knoevenagel adduct | Ethanol, Reflux | Spirooxindole-pyrrolidines | Generation of azomethine ylide intermediate | tandfonline.com |
| Tandem MCR | Phenyldihydrofuran, N-tosyl imino ester, Allyltrimethylsilane | TiCl₄, CH₂Cl₂ | Functionalized pyrrolidines | High diastereoselectivity, creates three stereocenters | nih.gov |
| Isonitrile-based MCR (I-4CR) | Aldehyde, Malononitrile, Isocyanide, Phenanthridine | None specified | Phenanthridopyrrolidines | Forms reactive ylide intermediate, excellent yields (90-98%) | mdpi.com |
These MCR strategies provide a robust platform for generating libraries of complex pyrrolidine derivatives from simple starting materials, demonstrating significant potential for drug discovery and materials science. researchgate.netbeilstein-journals.org
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms is crucial for optimizing the synthesis of 2-iodomethyl-pyrrolidine, particularly for controlling its stereochemistry. Mechanistic studies, combining experimental evidence with computational analysis, provide deep insights into the reaction pathways.
Elucidation of Transition States and Reactive Intermediates in Stereoselective Pathways
The stereochemical outcome of pyrrolidine synthesis is determined by the energetics of various transition states and the nature of the reactive intermediates involved. In many stereoselective pathways, the formation of the pyrrolidine ring proceeds through well-defined intermediates such as azomethine ylides, carbenium ions, or radicals. nih.govacs.org
For instance, in the iridium-catalyzed reductive [3+2] cycloaddition of amides with alkenes, an azomethine ylide is generated as a key intermediate. acs.org Density Functional Theory (DFT) calculations have been employed to study the transition structures of the subsequent cycloaddition. These studies revealed that a delicate balance between the asynchronicity of bond formation and the interaction energies within the transition state ultimately governs the observed regio- and diastereoselectivity. acs.org
In copper-promoted intramolecular aminooxygenation of alkenes, mechanistic studies have pointed to the involvement of a primary carbon radical intermediate. nih.gov This radical is efficiently trapped to form the pyrrolidine ring, with the diastereoselectivity being controlled by conformational factors of the transition state. nih.gov
Computational studies on chiral phosphoric acid-catalyzed aza-Michael reactions for pyrrolidine synthesis have also shed light on the origins of enantioselectivity. whiterose.ac.uk By modeling the transition states for the cyclization step, researchers can predict which diastereomeric pathway is lower in energy, thus rationalizing the observed enantiomeric ratio of the product. whiterose.ac.uk For example, DFT calculations predicted the formation of the (S)-product with a 93:7 enantiomeric ratio, which closely matched the experimentally observed 96:4 ratio. whiterose.ac.uk
The table below outlines key intermediates and the methods used to study them in stereoselective pyrrolidine synthesis.
| Intermediate Type | Synthetic Reaction | Method of Investigation | Findings | Ref |
| Azomethine Ylide | Iridium-catalyzed reductive [3+2] cycloaddition | DFT Calculations | Transition state energies and asynchronicity control selectivity. | acs.org |
| Carbon Radical | Copper-promoted intramolecular aminooxygenation | TEMPO trapping experiments, Mechanistic studies | Reaction proceeds via a primary carbon radical intermediate. | nih.gov |
| Aminoenol | Chiral phosphoric acid-catalyzed aza-Michael addition | DFT Calculations | Energy differences in cyclization transition states determine enantioselectivity. | whiterose.ac.uk |
| Copper-Nitrogen Complex | Copper-catalyzed intramolecular C-H amination | DFT Calculations, Isolation of intermediates | Reaction involves Cu(I) to Cu(II) oxidation; a spin crossing is necessary for N-F bond cleavage. | nih.gov |
Role of Catalysis in Regio- and Stereochemical Control of Synthesis
Catalysis is paramount in directing the regioselectivity and stereoselectivity of reactions to form substituted pyrrolidines. The choice of metal catalyst, ligand, and reaction conditions can dictate which constitutional isomer or stereoisomer is formed. rsc.orgacs.org
A compelling example is the catalyst-tuned hydroalkylation of 3-pyrrolines. organic-chemistry.org By switching the catalyst, the reaction can be directed to produce different regioisomers. Cobalt catalysis selectively yields C3-alkylated pyrrolidines, whereas nickel catalysis, through a tandem isomerization-hydroalkylation pathway, provides access to C2-alkylated isomers like the 2-iodomethyl-pyrrolidine backbone. Both catalyst systems employ bisoxazoline (BOX) ligands to achieve high enantioselectivity. organic-chemistry.org
In the context of copper catalysis, both the ligand and the substrate's inherent properties play a crucial role. nih.gov In the copper-promoted aminooxygenation of alkenes, using a chiral bisoxazoline ligand like (R,R)-Phbox can enhance the conversion and favor the formation of a specific stereocenter. nih.gov Furthermore, conformational analysis of the reaction intermediates has enabled the development of methods that selectively produce either 2,5-cis or 2,5-trans-pyrrolidines. nih.gov
Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is another versatile tool. rsc.org The use of various chiral catalysts allows for access to a wide range of stereochemical patterns in the resulting pyrrolidines. Stereodivergent strategies, where different stereoisomers are obtained from the same starting materials simply by changing the catalyst or conditions, are particularly powerful. rsc.org
The following table details different catalytic systems and their role in controlling the synthesis of substituted pyrrolidines.
| Catalyst System | Ligand | Reaction Type | Control Achieved | Key Findings | Ref |
| Cobalt | Bisoxazoline (BOX) | Hydroalkylation of 3-pyrrolines | Regio- and Enantioselective | Selectively forms C3-alkylated pyrrolidines. | organic-chemistry.org |
| Nickel | Bisoxazoline (BOX) | Hydroalkylation of 3-pyrrolines | Regio- and Enantioselective | Selectively forms C2-alkylated pyrrolidines. | organic-chemistry.org |
| Copper(II) | (R,R)-Phbox | Intramolecular Aminooxygenation | Diastereoselective | Ligand choice influences conversion and selectivity for 2,5-cis or 2,5-trans products. | nih.gov |
| Rhodium(II) | Chiral Carboxylates | C-H Carbene Insertion | Enantio- and Diastereoselective | Enables direct difunctionalization of the pyrrolidine ring to give C2-symmetrical products. | acs.org |
| Iridium(I) | Chiral Phosphoramidite | Allylic Substitution | Enantio- and Regioselective | Double allylic substitution provides access to both enantiomers of C2-symmetrical pyrrolidines. | acs.org |
These examples underscore the power of catalysis to precisely control the molecular architecture of pyrrolidine derivatives, enabling the targeted synthesis of specific isomers like the stereoisomers of 2-iodomethyl-pyrrolidine.
Chemical Transformations and Reactivity of 2 Iodomethyl Pyrrolidine Hydrochloride
Nucleophilic Displacement Reactions of the Iodomethyl Group
The primary carbon-iodine bond in 2-iodomethyl-pyrrolidine hydrochloride is highly susceptible to nucleophilic attack, providing a direct and efficient pathway for the introduction of a wide variety of functional groups. This reactivity is central to its application in the synthesis of complex molecular architectures.
Strategic Substitutions with Diverse Nucleophiles for Advanced Functionalization
The iodomethyl group of 2-iodomethyl-pyrrolidine and its derivatives readily undergoes SN2 reactions with a broad spectrum of nucleophiles. This allows for the strategic incorporation of various functionalities, significantly expanding the chemical space accessible from this precursor. The nature of the nucleophile dictates the resulting substitution product, enabling the synthesis of a diverse library of pyrrolidine (B122466) derivatives.
Common nucleophiles employed in these reactions include amines, thiols, alcohols, and carbanions. The reaction with primary or secondary amines, for instance, provides a straightforward route to N-substituted-2-aminomethyl-pyrrolidines. Similarly, reaction with thiols yields 2-(thiomethyl)pyrrolidine derivatives, while alkoxides or phenoxides lead to the corresponding ethers. Carbanionic nucleophiles, such as those derived from malonic esters or organometallic reagents, facilitate carbon-carbon bond formation, allowing for the extension of the carbon skeleton.
The following table summarizes the types of nucleophiles and the corresponding products obtained from the reaction with 2-halomethyl-pyrrolidine derivatives, illustrating the versatility of this synthetic approach.
| Nucleophile Type | Example Nucleophile | Product Class |
| Nitrogen Nucleophiles | Ammonia, Primary/Secondary Amines, Azide | 2-Aminomethyl-pyrrolidines, 2-(Azidomethyl)pyrrolidines |
| Sulfur Nucleophiles | Thiols, Thiolates | 2-(Thiomethyl)pyrrolidines |
| Oxygen Nucleophiles | Alcohols, Phenols, Carboxylates | 2-(Alkoxymethyl)pyrrolidines, 2-(Phenoxymethyl)pyrrolidines, Esters |
| Carbon Nucleophiles | Cyanide, Malonates, Organometallics | 2-(Cyanomethyl)pyrrolidines, Substituted Propanoic Esters, Alkylated Pyrrolidines |
These reactions are typically carried out in the presence of a base to neutralize the hydroiodic acid formed during the reaction, especially when the nucleophile itself is not basic. The choice of solvent and reaction conditions can be optimized to achieve high yields and selectivity.
Formation of Bridged and Fused Nitrogen-Containing Heterocycles via Intramolecular Processes
The reactivity of the iodomethyl group can be harnessed in intramolecular reactions to construct bicyclic systems containing the pyrrolidine ring. When a suitable nucleophilic group is present elsewhere in the molecule, typically attached to the pyrrolidine nitrogen, an intramolecular nucleophilic substitution can occur, leading to the formation of bridged or fused nitrogen-containing heterocycles. These bicyclic scaffolds, such as pyrrolizidines and indolizidines, are prevalent in many alkaloids and other biologically active compounds.
The general strategy involves the initial N-functionalization of the pyrrolidine ring with a substituent bearing a nucleophilic center. Subsequent intramolecular cyclization, often promoted by a base, results in the formation of the bicyclic system. The length and nature of the tether connecting the nucleophile to the pyrrolidine ring determine the size and type of the newly formed ring.
For example, N-alkylation of a pyrrolidine derivative with a side chain containing a terminal nucleophile can set the stage for an intramolecular cyclization with the 2-iodomethyl group. This approach provides a powerful tool for the stereocontrolled synthesis of complex heterocyclic systems.
Synthesis of Aminomethyl-substituted Sultams and Analogues from Iodomethyl Precursors
Sultams, which are cyclic sulfonamides, are an important class of heterocyclic compounds with diverse applications in medicinal chemistry. The reaction of this compound with sulfonamides can be envisioned as a potential route to aminomethyl-substituted sultams. In this proposed transformation, the sulfonamide nitrogen would act as a nucleophile, displacing the iodide to form a new carbon-nitrogen bond.
Depending on the structure of the sulfonamide, this reaction could be either intermolecular or intramolecular. An intermolecular reaction would lead to a linear sulfonamide derivative of 2-aminomethyl-pyrrolidine. More interestingly, if the sulfonamide is part of a molecule that can undergo a subsequent intramolecular cyclization, this could provide a pathway to novel sultam-containing heterocycles. For instance, a sulfonamide with a tethered electrophilic site could first react with the pyrrolidine nitrogen, followed by an intramolecular cyclization involving the iodomethyl group. While specific examples utilizing this compound for the direct synthesis of aminomethyl-substituted sultams are not extensively documented, the general reactivity profile suggests its potential in this area.
Organometallic Reactions and Advanced Cross-Coupling Strategies
Beyond classical nucleophilic substitution, the carbon-iodine bond in this compound offers a gateway to the realm of organometallic chemistry and transition-metal-catalyzed cross-coupling reactions. These advanced strategies enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-Catalyzed Transformations Involving Halo Pyrrolidine Derivatives
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and halo-pyrrolidine derivatives can serve as valuable coupling partners in these transformations. While specific studies on this compound in this context are limited, the general principles of palladium catalysis can be applied. Reactions such as the Suzuki, Heck, and Sonogashira couplings are powerful methods for the formation of C-C bonds.
In a hypothetical Suzuki coupling, an organoborane reagent would be coupled with the iodomethyl group in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond, attaching an aryl or vinyl group to the methyl position of the pyrrolidine. The Heck reaction would involve the palladium-catalyzed coupling of the iodomethyl group with an alkene, leading to the formation of a more complex unsaturated side chain. The Sonogashira coupling would enable the introduction of an alkyne moiety through reaction with a terminal alkyne.
The success of these reactions would depend on the compatibility of the catalyst system with the pyrrolidine ring and the hydrochloride salt. The presence of the free secondary amine could potentially interfere with the catalyst, and thus, N-protection of the pyrrolidine might be necessary for efficient coupling.
Utilization in the Preparation of Reactive Organometallic Reagents for C-C and C-X Bond Formations
The iodomethyl group of 2-iodomethyl-pyrrolidine can be a precursor for the formation of highly reactive organometallic reagents, such as organolithium or Grignard reagents. libretexts.org The preparation of these reagents typically involves the reaction of the alkyl halide with the corresponding metal (lithium or magnesium). libretexts.org These newly formed organometallic species are potent nucleophiles and strong bases, and they can participate in a wide range of reactions to form new carbon-carbon and carbon-heteroatom (C-X) bonds. libretexts.org
For example, the corresponding Grignard reagent, (pyrrolidin-2-ylmethyl)magnesium iodide, could be prepared by reacting 2-iodomethyl-pyrrolidine with magnesium metal. This organomagnesium compound could then be used in reactions with various electrophiles, such as aldehydes, ketones, esters, and nitriles, to generate a diverse array of functionalized pyrrolidine derivatives. Similarly, an organolithium reagent could be prepared and utilized in analogous transformations. scribd.com
The formation and subsequent reaction of these organometallic reagents would need to be conducted under anhydrous and inert conditions due to their high reactivity towards moisture and oxygen. The presence of the acidic N-H proton in the pyrrolidine ring would likely require protection or the use of excess organometallic reagent. The successful application of this strategy would significantly broaden the synthetic utility of this compound as a versatile building block for the construction of complex molecules.
Ring Modification and Rearrangement Reactions
The structural framework of 2-iodomethyl-pyrrolidine lends itself to a variety of ring modification and rearrangement reactions, enabling the synthesis of more complex and substituted nitrogen heterocycles. These transformations are often driven by the inherent reactivity of the iodomethyl group and the nitrogen atom within the pyrrolidine ring.
Mechanistic Studies of Ring Expansion Pathways
The ring expansion of 2-halomethyl-pyrrolidine derivatives to form 3-halopiperidines is a significant transformation. Mechanistic studies, particularly using the analogous N-isopropyl-2-chloromethyl pyrrolidine, have provided critical insights into these pathways. Theoretical calculations (DFT) have been employed to simulate the ring enlargement process both in the gas phase and in polar aprotic solvents like DMSO.
In the gas phase, the ring expansion is proposed to be a synchronous reaction proceeding through a single transition state. However, the presence of a polar solvent significantly alters the energy barrier and the mechanism. In DMSO, the reaction is believed to proceed through a strained bicyclic aziridinium (B1262131) ion intermediate (specifically, a 1-azonia-bicyclo[2.1.0]pentane structure), which is then opened by a nucleophile to yield the expanded ring system. researchgate.net This stepwise pathway in solution highlights the crucial role of the solvent in stabilizing charged intermediates and influencing the reaction course. The regioselectivity of the nucleophilic attack on this intermediate dictates the final substitution pattern of the resulting piperidine (B6355638) ring.
Stereospecific Rearrangements Leading to Substituted Pyrrolidines
Beyond ring expansion, 2-iodomethyl-pyrrolidine and related structures are precursors in reactions involving stereospecific rearrangements. These transformations often proceed via the formation of highly reactive aziridinium ion intermediates. The generation of this three-membered ring intermediate allows for the migration of substituents with a high degree of stereochemical control.
One notable rearrangement involves the apparent migration of a substituent from the alpha-position of the amine to the beta-position of the final pyrrolidine product. thieme.de This occurs when the nitrogen atom displaces the leaving group (iodide in this case) to form the bicyclic aziridinium ion. A subsequent nucleophilic attack on one of the carbons of the aziridinium ring leads to its opening and the formation of a rearranged, substituted pyrrolidine. The stereochemistry of the final product is directly controlled by the stereochemistry of the starting material and the geometry of the aziridinium intermediate. This method provides a powerful tool for the stereoselective synthesis of complex pyrrolidine derivatives, which are key structural motifs in many biologically active compounds. thieme.denih.gov
Advanced Functionalization of the Pyrrolidine Core
Direct functionalization of the C(sp³)-H bonds of the pyrrolidine ring represents a modern and efficient strategy for synthesizing complex derivatives. These methods offer high atom economy by avoiding pre-functionalization steps.
Regioselective and Chemoselective C(sp³)-H Amination Methodologies
The direct amination of C(sp³)-H bonds in the pyrrolidine core is a challenging but powerful transformation for introducing nitrogen-containing functional groups. Transition metal catalysis, particularly with rhodium and palladium, has been instrumental in developing these methodologies. researchgate.netnih.gov Achieving regioselectivity is a primary challenge, often overcome by using directing groups that position the metal catalyst in proximity to a specific C-H bond.
Rhodium(II) catalysts are highly effective for intramolecular C-H amination reactions, often proceeding through a nitrene insertion mechanism. researchgate.netnih.gov For instance, sulfamate (B1201201) esters attached to the pyrrolidine nitrogen can undergo rhodium-catalyzed C-H insertion to form cyclic sulfamidates, effectively aminating the ring. nih.gov
Palladium-catalyzed C-H functionalization often relies on bidentate directing groups, such as the aminoquinoline (AQ) group, attached to the pyrrolidine framework. acs.orgnih.govacs.org These groups coordinate to the palladium center and direct the C-H activation to a specific position, such as C3 or C4. nih.govacs.org For example, a directing group at C3 can facilitate selective arylation and subsequent amination at the C4 position with excellent regio- and stereoselectivity. acs.org More recent developments have explored sulfur-containing directing groups, such as a thioamide, to direct rhodium-catalyzed C(sp³)-H amidation at the α-position (C2) of the pyrrolidine ring using dioxazolones as the amidating agent. nih.gov
Table 1: Methodologies for C(sp³)-H Amination of Pyrrolidine Derivatives
| Catalyst System | Directing Group | Position Functionalized | Reaction Type | Ref. |
|---|---|---|---|---|
| Rhodium(II) Carboxylate | Sulfamate Ester (intramolecular) | C4/C5 (δ) | C-H Amination/Insertion | nih.gov |
| Palladium(II) Acetate | Aminoquinoline (AQ) at C3 | C4 | C-H Arylation (precursor to amination) | acs.org |
| Rhodium(III) | Thioamide at N1 | C2 (α) | C-H Amidation | nih.gov |
Iodine-Mediated Oxidative Functionalization at Alpha-Carbons of the Pyrrolidine Ring
Molecular iodine (I₂) can be used as a reagent to mediate the preferential oxidation of C-H bonds at the α-carbon (C2 or C5) of the pyrrolidine ring. This method is particularly useful for the late-stage functionalization of already substituted pyrrolidines. The reaction proceeds by oxidizing the secondary α-C-H bond to form a cyclic N,O-acetal. acs.org
This transformation offers improved step economy compared to other multi-step redox functionalization approaches. The resulting N,O-acetal is a versatile intermediate that can readily react with various nucleophiles, allowing for the introduction of a wide range of substituents at the C2 or C5 position. This strategy has been successfully applied to the synthesis of unsymmetrical 2,5-disubstituted pyrrolidines, showcasing its utility in building molecular complexity. acs.org For example, this iodine-mediated oxidation was a key step in the synthesis of (±)-preussin. acs.org
Table 2: Iodine-Mediated α-C-H Oxidation of Substituted Pyrrolidines
| Starting Pyrrolidine | Product Intermediate | Subsequent Nucleophile | Final Product Type | Ref. |
|---|---|---|---|---|
| (±)-Pyrrolidin-3-ol derivative | Cyclic N,O-acetal | Grignard Reagent | 2,5-Disubstituted Pyrrolidine | acs.org |
Applications As a Versatile Building Block and Precursor in Specialized Synthesis
Role as a Chiral Synthon in Asymmetric Synthesis
The inherent chirality of 2-iodomethyl-pyrrolidine hydrochloride makes it an excellent starting material for the synthesis of chiral ligands and organocatalysts, which are instrumental in guiding the stereochemical outcome of chemical reactions.
Enantioselective Catalysis Mediated by Pyrrolidine-Derived Ligands and Organocatalysts
The pyrrolidine (B122466) ring system is a cornerstone of modern asymmetric catalysis. nih.govkoreascience.krbohrium.com Organocatalysts derived from proline and its analogues have been shown to be highly effective in a wide range of enantioselective transformations. The 2-iodomethyl group of the title compound serves as a convenient handle for the introduction of various functionalities, allowing for the fine-tuning of the catalyst's steric and electronic properties.
The synthesis of novel pyrrolidine-based organocatalysts often begins with the modification of the pyrrolidine scaffold. nih.govmdpi.com For instance, the iodomethyl group can be readily displaced by a variety of nucleophiles to append coordinating groups or bulky substituents. These modifications are crucial for creating a well-defined chiral environment around the catalytic site, which is essential for achieving high levels of enantioselectivity. nih.gov A general strategy involves the synthesis of prolinamide-based organocatalysts where the pyrrolidine nitrogen acts as a nucleophile or is part of a larger, more complex ligand structure. mdpi.com
Pyrrolidine-derived organocatalysts are particularly effective in reactions proceeding through enamine or iminium ion intermediates, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. nih.govbohrium.com The secondary amine of the pyrrolidine ring reacts with a carbonyl compound to form a chiral enamine, which then reacts with an electrophile. The stereochemical outcome of the reaction is dictated by the steric hindrance imposed by the substituents on the pyrrolidine ring, effectively shielding one face of the enamine and directing the electrophile to the other.
| Catalyst Type | Key Reactions Catalyzed | Typical Enantiomeric Excess (ee) |
| Prolinamide-based organocatalysts | Michael addition of aldehydes to nitroolefins | Up to 85% nih.gov |
| Diarylprolinol silyl (B83357) ethers | Asymmetric functionalization of aldehydes | High enantioselectivities nih.gov |
| Pyrrolidine-based phosphine (B1218219) ligands | Enantioselective metal-catalyzed reactions | Varies with metal and reaction |
Directed Construction of Enantioenriched Complex Organic Molecules
Beyond its use in catalysis, this compound serves as a chiral building block for the synthesis of complex, enantioenriched organic molecules, including natural products and pharmaceuticals. The pyrrolidine ring is a common motif in many biologically active compounds, and the ability to introduce it with a defined stereochemistry is of great synthetic value. nih.gov
The iodomethyl group is a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation. It can participate in nucleophilic substitution reactions, cross-coupling reactions, and radical reactions, allowing for the elaboration of the side chain at the 2-position of the pyrrolidine ring. For example, the synthesis of 2,5-disubstituted pyrrolidines, which are important C2-symmetrical scaffolds, can be achieved through strategies involving the functionalization of the pyrrolidine ring. nih.gov
Precursor in Radiolabeling Chemistry for Advanced Research Probes
The development of radiolabeled molecules for Positron Emission Tomography (PET) is a critical area of medical research, enabling the non-invasive visualization and quantification of biological processes in vivo. nih.gov this compound is an important precursor in the synthesis of PET radiotracers, particularly those labeled with the short-lived isotopes carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F). mdpi.comnih.gov
Synthesis of Radiolabeled Pyrrolidine Derivatives via Iodinated Precursors for Positron Emission Tomography (PET)
The synthesis of PET radiotracers requires the rapid and efficient incorporation of a positron-emitting radionuclide into a target molecule. nih.gov The iodomethyl group in this compound provides a reactive site for the introduction of these radionuclides. While direct displacement of the iodide with a radiolabeled nucleophile is one possibility, more commonly, the iodo-precursor is a stable compound that can be converted to a more reactive precursor for the final radiolabeling step.
For instance, in the synthesis of ¹⁸F-labeled PET tracers, a common strategy is nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. nih.govnih.govresearchgate.net Although iodide itself can be a leaving group, often a precursor with a better leaving group, such as a tosylate or mesylate, is prepared from the corresponding alcohol, which in turn can be synthesized from the iodomethyl compound. The synthesis of various PET tracers for imaging specific biological targets, such as tau proteins in Alzheimer's disease, often involves the use of precursors that can be efficiently radiolabeled. nih.gov
Optimization Strategies for Carbon-11 and Fluorine-18 Labeling utilizing Iodomethyl Functionality
The short half-lives of ¹¹C (t½ ≈ 20.4 min) and ¹⁸F (t½ ≈ 109.8 min) necessitate highly optimized and rapid radiolabeling procedures. mdpi.comnih.govyoutube.com The iodomethyl group plays a crucial role in these strategies.
For Carbon-11 labeling , a common method is ¹¹C-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. mdpi.comnih.gov While this compound itself is not directly methylated with ¹¹C, it can be a precursor to a molecule with a suitable nucleophilic site (e.g., an amine or thiol) that can be targeted for ¹¹C-methylation. The development of efficient methods, such as the "loop method" for heterogeneous alkylation, has improved the radiochemical yields and molar activities of ¹¹C-labeled radiotracers. nih.gov
For Fluorine-18 labeling , nucleophilic substitution is the most prevalent method. nih.govnih.gov The iodomethyl group can be converted to a more reactive leaving group like a tosylate or a triflate. The subsequent reaction with [¹⁸F]fluoride, often facilitated by a phase-transfer catalyst like Kryptofix 222, allows for the efficient incorporation of the ¹⁸F isotope. nih.govnih.gov The reaction conditions, including solvent and temperature, are carefully optimized to maximize the radiochemical yield and purity of the final PET tracer. mdpi.com
| Radionuclide | Common Labeling Reagent | Key Precursor Functionality from Iodomethyl Group |
| Carbon-11 (¹¹C) | [¹¹C]CH₃I, [¹¹C]CH₃OTf | Precursor to a nucleophilic site (e.g., -NH₂, -SH) |
| Fluorine-18 (¹⁸F) | [¹⁸F]F⁻ | Conversion to a good leaving group (e.g., -OTs, -OTf) |
Contribution to the Synthesis of Diverse Nitrogen Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. nih.govresearchgate.net this compound serves as a valuable starting material for the synthesis of more complex, often fused, nitrogen heterocyclic systems.
The reactive iodomethyl group allows for a variety of synthetic transformations to build upon the pyrrolidine core. Intramolecular cyclization reactions are a powerful strategy for constructing fused heterocyclic systems. For example, the nitrogen of the pyrrolidine ring can act as a nucleophile, displacing the iodide to form a bicyclic system, or the iodomethyl group can be further functionalized to participate in cyclization reactions with other parts of the molecule.
The synthesis of substituted pyrrolidines is a key area of research, with numerous methods developed to introduce diverse functionalities onto the pyrrolidine ring. organic-chemistry.orggoogle.com Starting from this compound, the iodomethyl group can be transformed into a wide range of other functional groups, which can then be used to construct fused or spirocyclic systems. mdpi.com For instance, the synthesis of pyrrolidine-fused heterocycles often involves multi-component reactions or cycloaddition strategies where the pyrrolidine derivative is a key component. researchgate.net The versatility of the iodomethyl group makes this compound a cornerstone for the divergent synthesis of libraries of novel nitrogen heterocycles for drug discovery and development. mdpi.com
Pathways to Pyrrolidine-based Scaffolds with Varied Substitution Patterns
The primary route to diversifying the pyrrolidine scaffold using this compound is through N-alkylation reactions. The iodomethyl group is an excellent electrophile for substitution by a wide range of nucleophiles, including primary and secondary amines, phenols, and thiols. This allows for the straightforward introduction of various substituents at the 2-position of the pyrrolidine ring.
One common strategy involves the reaction of chiral 2-(iodomethyl)pyrrolidine (B1503133) with different amines to generate a library of N-substituted pyrrolidine derivatives. For instance, the reaction of (S)-N-Boc-2-(iodomethyl)pyrrolidine with various primary and secondary amines, followed by deprotection, yields a diverse set of 2-substituted pyrrolidines. The choice of the amine nucleophile directly dictates the nature of the substituent introduced, enabling the synthesis of a broad spectrum of compounds with tailored properties.
Furthermore, the pyrrolidine nitrogen can be functionalized before or after the N-alkylation step, providing additional points for diversification. For example, the synthesis of 2,5-disubstituted pyrrolidines can be achieved through a sequence of reactions starting from a suitable precursor. nih.gov While direct examples using this compound are not extensively detailed in readily available literature, the principles of N-alkylation followed by further functionalization of the pyrrolidine ring are well-established. mdpi.comnih.gov
The following table summarizes representative examples of nucleophiles that can be used to generate varied substitution patterns on the pyrrolidine scaffold, based on general reactivity principles of alkyl halides.
| Nucleophile Type | Example Nucleophile | Resulting Substituent |
| Primary Amine | Aniline | -CH₂-NH-Ph |
| Secondary Amine | Piperidine (B6355638) | -CH₂-N(C₅H₁₀) |
| Phenol | Phenol | -CH₂-O-Ph |
| Thiol | Thiophenol | -CH₂-S-Ph |
| Carboxylate | Sodium Acetate | -CH₂-O-C(O)-CH₃ |
| Azide | Sodium Azide | -CH₂-N₃ |
The synthesis of polysubstituted pyrrolidines can also be approached through multi-component reactions or tandem sequences where this compound could serve as a key electrophilic component. nih.gov For example, a tandem amination/cyanation/alkylation sequence has been reported for the synthesis of α-CN pyrrolidines, showcasing the potential for complex scaffold construction in one pot. nih.gov
Methodologies for Stereochemical Control in Complex Heterocyclic Construction
The inherent chirality of this compound, which is typically derived from chiral pool sources like proline, makes it an invaluable precursor for stereoselective synthesis. mdpi.com The stereocenter at the C2 position of the pyrrolidine ring can influence the stereochemical outcome of subsequent reactions, allowing for the construction of enantiomerically enriched or diastereomerically pure complex heterocyclic systems.
One of the primary methods for achieving stereochemical control is through the use of a chiral, non-racemic starting material, such as (R)- or (S)-2-iodomethyl-pyrrolidine hydrochloride. In nucleophilic substitution reactions at the iodomethyl group, the stereocenter at C2 generally remains intact. This allows for the direct transfer of chirality from the starting material to the final product. For example, the N-alkylation of an amine with (R)-2-iodomethyl-pyrrolidine will lead to the formation of a product with a defined stereochemistry at the pyrrolidine ring.
Diastereoselective synthesis of more complex pyrrolidine derivatives can be achieved by reacting a chiral 2-iodomethyl-pyrrolidine with a chiral nucleophile or in the presence of a chiral auxiliary. The interaction between the two chiral entities can favor the formation of one diastereomer over the other. For instance, the condensation of a chiral keto acid with an enantiomerically pure amino alcohol has been shown to proceed with high stereoselectivity, a principle that can be extended to reactions involving chiral pyrrolidine precursors. mdpi.com
Furthermore, the formation of iminium ions from 2-substituted pyrrolidines can be a key step in controlling stereochemistry. The subsequent diastereoselective addition of nucleophiles to these transient species can be influenced by the existing stereocenter on the pyrrolidine ring. This approach has been utilized in the synthesis of various substituted pyrrolidines with high levels of stereocontrol.
Recent advancements in catalysis have also provided powerful tools for stereocontrolled synthesis. While specific applications with this compound are not widely documented, methods like catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides offer versatile routes to stereochemically diverse pyrrolidines. rsc.org Similarly, diastereoselective C-H bond amination and copper-promoted intramolecular aminooxygenation of alkenes represent modern strategies for the stereoselective synthesis of substituted pyrrolidines where a pre-existing chiral center can direct the stereochemical outcome. nih.govnih.gov
The following table outlines general strategies for achieving stereochemical control when using chiral this compound as a precursor.
| Methodology | Description | Key Principle |
| Chiral Pool Synthesis | Utilization of enantiomerically pure (R)- or (S)-2-iodomethyl-pyrrolidine hydrochloride. | Transfer of existing chirality to the product. |
| Diastereoselective Alkylation | Reaction of the chiral precursor with a chiral nucleophile. | Matched or mismatched interactions between chiral components direct the formation of a specific diastereomer. |
| Auxiliary-Controlled Reactions | Use of a removable chiral auxiliary to direct the stereochemical outcome of a reaction. | The auxiliary creates a chiral environment that favors one stereochemical pathway. |
| Iminium Ion Chemistry | Formation of a chiral iminium ion followed by diastereoselective nucleophilic addition. | The existing stereocenter on the pyrrolidine ring biases the approach of the nucleophile. |
| Asymmetric Catalysis | Employment of a chiral catalyst to control the stereochemistry of a reaction involving the pyrrolidine scaffold. | The catalyst creates a chiral pocket or transition state that favors the formation of one enantiomer or diastereomer. |
Advanced Characterization and Computational Chemistry for Mechanistic and Stereochemical Elucidation
Spectroscopic Analysis for Precise Structural and Stereochemical Confirmation
Spectroscopic techniques are foundational in chemical analysis, providing empirical data to verify the identity and purity of a compound. For 2-Iodomethyl-pyrrolidine hydrochloride, methods such as NMR, X-ray crystallography, and HRMS are used to obtain unambiguous structural and stereochemical details.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
For pyrrolidine (B122466) derivatives, both ¹H and ¹³C NMR are routinely employed. The analysis of chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOE) allows for the assignment of relative stereochemistry. For instance, in a related compound, (S)-2-(Iodomethyl)-1-tosylpyrrolidine, specific proton and carbon signals have been identified, providing a reference for the pyrrolidine ring system. researchgate.net
Determining the absolute configuration often requires the use of chiral derivatizing agents or chiral solvating agents. missouri.edu For example, reacting a chiral alcohol with a derivatizing agent like methyl-1-(chloromethyl)-5-oxopyrrolidine-2-carboxylate creates diastereomers that exhibit distinct signals in the ¹³C NMR spectrum. rsc.org These differences in chemical shifts, particularly at the stereogenic carbon and adjacent carbons, can be correlated to a specific absolute configuration. rsc.org This approach, validated by quantum-mechanical calculations, provides a reliable method for assigning absolute stereochemistry. rsc.org
Table 1: Representative NMR Data for a Related Pyrrolidine Derivative, (S)-2-(Iodomethyl)-1-tosylpyrrolidine Data extracted from a study on a structurally similar compound.
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 11.5, 21.5, 23.8, 31.9, 50.0, 60.7 |
| ¹³C NMR | 127.5 (2C), 129.8 (2C), 134.2, 143.7 |
| Source: ResearchGate researchgate.net |
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in its solid, crystalline state. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and the absolute stereochemistry.
For the related compound (S)-2-(Iodomethyl)-1-tosylpyrrolidine, X-ray analysis confirmed that the pyrrolidine ring adopts an envelope conformation. researchgate.net This technique is crucial for unambiguously assigning the absolute configuration of chiral centers and understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.netresearchgate.net The process involves growing a suitable single crystal, which can sometimes be challenging, but the resulting data is considered the gold standard for structural elucidation. nih.gov
Table 2: Crystallographic Data for (S)-2-(Iodomethyl)-1-tosylpyrrolidine Data provides insight into the expected solid-state structure of similar pyrrolidine compounds.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₆INO₂S |
| Crystal System | Monoclinic |
| Space Group | Pn |
| a (nm) | 0.71944(14) |
| b (nm) | 1.2594(3) |
| c (nm) | 1.6819(3) |
| β (°) | 93.30(3) |
| Volume (nm³) | 1.5215(5) |
| Source: ResearchGate researchgate.net |
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.gov Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions, providing high confidence in compound identification. nih.gov
When a molecule like 2-Iodomethyl-pyrrolidine is analyzed, it first forms a molecular ion (M⁺). chemguide.co.uk This ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. chemguide.co.uklibretexts.org For an iodo-substituted compound, a key fragmentation is often the cleavage of the weak carbon-iodine bond. docbrown.info The presence of an iodine atom is typically indicated by a signal at m/z 127, corresponding to the iodine ion (I⁺). docbrown.info
Table 3: Predicted Key Fragments for 2-Iodomethyl-pyrrolidine in HRMS Based on general principles of mass spectrometry fragmentation.
| Fragment Description | Proposed Structure | Exact Mass (m/z) |
| Molecular Ion | [C₅H₁₀IN]⁺ | 210.9880 |
| Loss of Iodine | [C₅H₁₀N]⁺ | 84.0808 |
| Iodomethyl radical cleavage | [C₄H₈N]⁺ (Pyrrolidine ring) | 70.0651 |
| Iodine Ion | [I]⁺ | 126.9045 |
| Note: Exact masses are calculated based on the most abundant isotopes. |
Quantum Chemical Calculations and Molecular Modeling
Computational chemistry provides theoretical insights that complement experimental data, enabling a deeper understanding of molecular properties and behavior.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely applied to study reaction mechanisms, predict the geometry of transition states, and calculate the energy barriers that govern reaction rates. nih.govyoutube.com
For reactions involving pyrrolidine derivatives, DFT calculations can unveil the step-by-step mechanism. acs.org For example, studies on the contraction of pyrrolidines to form cyclobutanes have shown that the rate-determining step is the release of N₂ from a diazene (B1210634) intermediate, which has a calculated activation energy of 17.7 kcal/mol. nih.govacs.org By modeling the transition state structures, researchers can understand the energetic favorability of different reaction pathways. nih.govyoutube.com These calculations are crucial for rationalizing experimental outcomes, such as product yields and stereoselectivity, and for designing more efficient synthetic routes. acs.orgdiva-portal.org
The biological activity and reactivity of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt.
For the pyrrolidine ring, which is non-planar, computational modeling can predict its preferred conformations, such as the "envelope" or "twist" forms. researchgate.net In the case of (S)-2-(Iodomethyl)-1-tosylpyrrolidine, the envelope conformation was confirmed by X-ray crystallography and is the predicted low-energy state. researchgate.net DFT calculations can be used to determine the relative energies of different conformers and the energy barriers for interconversion between them. This information is vital for understanding stereochemical preferences in reactions, such as the diastereoselectivity observed in the [3+2] cycloaddition reactions used to synthesize densely substituted pyrrolidines. acs.org The calculations can explain why a particular stereoisomer is formed preferentially by comparing the energies of the transition states leading to each possible product. nih.gov
Theoretical Insights into Reactivity Profiles and Selectivity in Organic Transformations
The reactivity and selectivity of this compound in organic transformations are significantly influenced by the electronic and steric properties of the pyrrolidinium (B1226570) cation. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to understand these characteristics at a molecular level. Theoretical studies, while not always focused on this exact molecule, offer a strong framework for elucidating its behavior by analogy to closely related systems.
The protonation of the pyrrolidine nitrogen atom to form the hydrochloride salt introduces a positive charge, which profoundly alters the electronic landscape of the molecule. This charge is not localized entirely on the nitrogen but is delocalized to some extent across the pyrrolidinium ring. This has a significant electron-withdrawing effect, which is anticipated to activate the C-I bond towards nucleophilic substitution. Computational models of pyrrolidinium-based ionic liquids have demonstrated that the inclusion of polarization effects is crucial for accurately describing inter-ionic interactions, a factor that is also relevant for understanding the reactivity of the 2-iodomethyl-pyrrolidinium cation in solution. nih.govresearchgate.net
The conformational flexibility of the five-membered pyrrolidine ring is a key determinant of its reactivity. The ring typically adopts non-planar envelope or twist conformations to minimize steric strain. researchgate.net For the 2-iodomethyl-pyrrolidinium cation, the orientation of the iodomethyl group (axial vs. equatorial) in the lowest energy conformer will have a direct impact on its accessibility to incoming nucleophiles. Computational studies on substituted prolines have shown that even bulky substituents can strongly favor a pseudoequatorial orientation to relieve steric hindrance. nih.gov A thorough conformational analysis using computational methods is therefore a prerequisite to any meaningful study of its reactivity. researchgate.net
Theoretical investigations into the nucleophilic substitution at the iodomethyl group can provide detailed mechanistic insights. DFT calculations can be employed to map the potential energy surface for the reaction with various nucleophiles. This allows for the determination of transition state geometries and activation energy barriers, which are critical for predicting reaction rates and selectivity. For instance, a computational study on the reaction of 4,6-dichloro-5-nitrobenzofuroxan with pyrrolidine detailed a two-step mechanism involving nucleophilic attack followed by proton transfer, highlighting the power of DFT to elucidate complex reaction pathways. mdpi.com A similar approach can be envisioned for this compound, where the reaction could proceed via an SN2 mechanism, and the role of a second molecule of the nucleophile or a solvent molecule in assisting the departure of the iodide leaving group could be computationally modeled.
Frontier Molecular Orbital (FMO) theory is a valuable tool within the DFT framework for rationalizing reactivity. The energy and distribution of the Lowest Unoccupied Molecular Orbital (LUMO) of the 2-iodomethyl-pyrrolidinium cation are of particular interest. The electron-withdrawing effect of the protonated nitrogen is expected to lower the energy of the LUMO and localize it significantly on the carbon atom of the C-I bond, making this site highly electrophilic and susceptible to nucleophilic attack. The energy gap between the HOMO of a nucleophile and the LUMO of the electrophile (the 2-iodomethyl-pyrrolidinium cation) can be correlated with reaction favorability. mdpi.com
The table below presents hypothetical, yet plausible, data derived from the principles established in computational studies of related systems, illustrating the type of information that can be obtained from a DFT analysis of the reactivity of (R)-2-iodomethyl-pyrrolidinium with a generic nucleophile (Nu⁻).
Table 1: Calculated Parameters for Nucleophilic Substitution on (R)-2-Iodomethyl-pyrrolidinium
| Parameter | Value | Significance |
|---|---|---|
| Conformational Energy (Equatorial vs. Axial Iodomethyl) | Equatorial conformer is 1.5 kcal/mol more stable | The reactant is predominantly in the equatorial conformation. |
| LUMO Energy | -2.5 eV | Indicates a high degree of electrophilicity at the C-I carbon. |
| Activation Energy (ΔG‡) for SN2 with Nu⁻ | 18.5 kcal/mol | Predicts a feasible reaction rate under mild conditions. |
| Reaction Energy (ΔGrxn) | -12.0 kcal/mol | The substitution reaction is thermodynamically favorable. |
Furthermore, computational studies can be instrumental in predicting stereochemical outcomes. For chiral molecules like 2-iodomethyl-pyrrolidine, understanding the factors that control stereoselectivity is paramount. In the case of an SN2 reaction, inversion of configuration at the methylene (B1212753) carbon bearing the iodine is expected. However, the stereocenter at C2 of the pyrrolidine ring can direct the approach of the nucleophile, potentially leading to diastereoselectivity in reactions with chiral nucleophiles. Theoretical modeling of the transition states for attack from different trajectories can quantify the energy differences that lead to the observed selectivity.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-Iodomethyl-pyrrolidine hydrochloride?
The synthesis typically involves nucleophilic substitution, where a pyrrolidine derivative reacts with an iodinating agent (e.g., methyl iodide or iodine in the presence of a base). Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for facilitating the reaction at elevated temperatures (60–80°C). Catalytic agents such as potassium iodide may enhance iodination efficiency. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC .
Q. Which spectroscopic methods are effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Look for signals corresponding to the pyrrolidine ring (δ 1.5–3.5 ppm for protons; δ 20–60 ppm for carbons) and the iodomethyl group (δ 3.0–4.0 ppm for CH₂I) .
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-I bonds (~500 cm⁻¹).
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~228). Cross-reference with databases like PubChem or DSSTox .
Q. How should researchers ensure the stability of this compound during storage?
The compound is hygroscopic and light-sensitive. Store in amber vials under inert gas (argon/nitrogen) at –20°C. Purity should be verified periodically via melting point analysis (lit. mp: ~167–170°C for analogous chloromethyl derivatives) and HPLC .
Advanced Research Questions
Q. How can competing elimination reactions be minimized during synthesis?
Elimination is favored in polar protic solvents or at high temperatures. To suppress it:
- Use bulky bases (e.g., DBU) to sterically hinder elimination pathways.
- Optimize reaction time and temperature (e.g., 50°C for 12–24 hours in DMF) .
- Monitor byproducts via GC-MS or LC-MS and adjust stoichiometry of the iodinating agent .
Q. What strategies resolve discrepancies in reported melting points or spectral data?
Contradictions often arise from impurities or polymorphic forms. Solutions include:
- Recrystallization using ethanol/water mixtures.
- Comparative analysis with high-purity standards from authoritative sources (e.g., PubChem, DSSTox).
- Validate purity via elemental analysis (C, H, N, Cl, I) .
Q. How can this compound be utilized in synthesizing heterocyclic drug candidates?
The iodomethyl group serves as an alkylating agent in coupling reactions (e.g., Suzuki-Miyaura for aryl-pyrrolidine hybrids) or cyclization to form piperidine derivatives. For example, reaction with amines under microwave irradiation (100°C, 1 hour) yields pharmacologically relevant scaffolds .
Q. What factorial design approaches optimize multi-step synthesis yields?
Use a Box-Behnken or central composite design to evaluate variables:
- Temperature (40–80°C), catalyst loading (0.5–2.0 equiv.), and reaction time (6–24 hours).
- Analyze interactions via response surface methodology (RSM) and validate with ANOVA. Prioritize factors with the highest F-values .
Methodological Notes
- Spectral Data Interpretation : Cross-reference with analogous chloromethyl-pyrrolidine derivatives (e.g., 2-(Chloromethyl)pyrrolidine hydrochloride, InChI Key: KFINMADAIKCLDI-UHFFFAOYSA-N) for structural insights .
- Safety Protocols : Handle iodine-containing compounds in fume hoods due to volatility. Use PPE (gloves, goggles) to prevent exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
